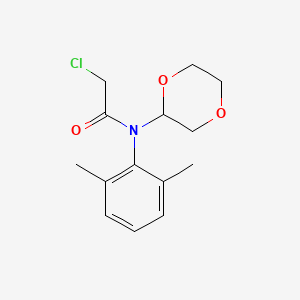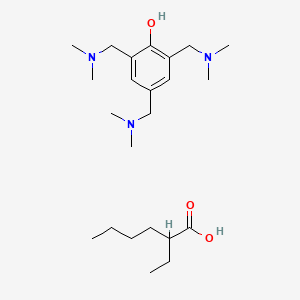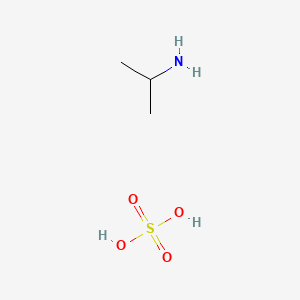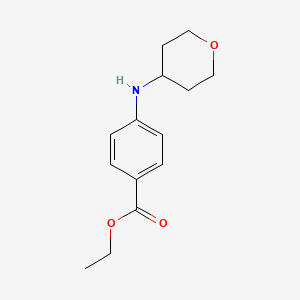
Ethyl 4-(oxan-4-ylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(oxan-4-ylamino)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with an oxan-4-ylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(oxan-4-ylamino)benzoate typically involves the esterification of 4-(oxan-4-ylamino)benzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as modified clay, can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(oxan-4-ylamino)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 4-(oxan-4-ylamino)benzoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under appropriate conditions.
Major Products
Hydrolysis: 4-(oxan-4-ylamino)benzoic acid and ethanol.
Reduction: 4-(oxan-4-ylamino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(oxan-4-ylamino)benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers to enhance their properties, such as flexibility and thermal stability.
Biological Studies: It can be used as a probe to study enzyme-substrate interactions and other biochemical processes.
Industrial Applications: The compound can be used in the formulation of coatings, adhesives, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-(oxan-4-ylamino)benzoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Ethyl 4-(oxan-4-ylamino)benzoate can be compared with other benzoate esters and related compounds:
Ethyl 4-aminobenzoate: Known for its use as a local anesthetic, this compound has a similar ester structure but lacks the oxan-4-ylamino substituent.
Ethyl 4-hydroxybenzoate: Commonly used as a preservative, this compound has a hydroxyl group instead of the oxan-4-ylamino group.
Ethyl 4-(chloroacetyl)amino benzoate: This compound has a chloroacetyl group, which imparts different chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substituent, which can confer distinct chemical and biological properties compared to other benzoate esters.
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
ethyl 4-(oxan-4-ylamino)benzoate |
InChI |
InChI=1S/C14H19NO3/c1-2-18-14(16)11-3-5-12(6-4-11)15-13-7-9-17-10-8-13/h3-6,13,15H,2,7-10H2,1H3 |
InChI Key |
VREUIGREOOLGOF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


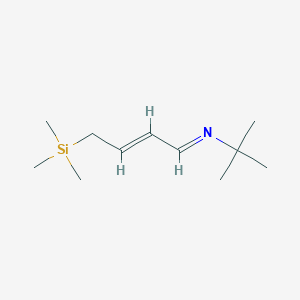
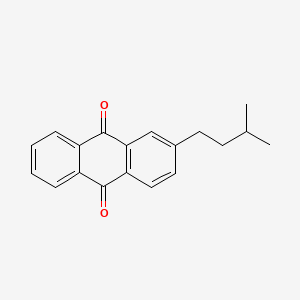
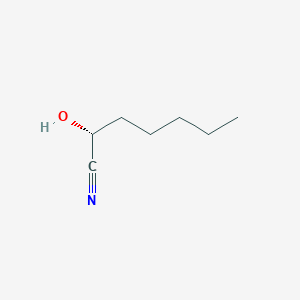
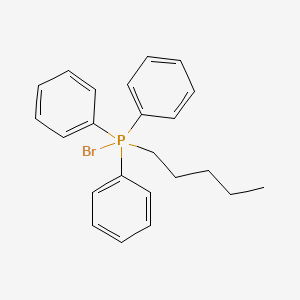
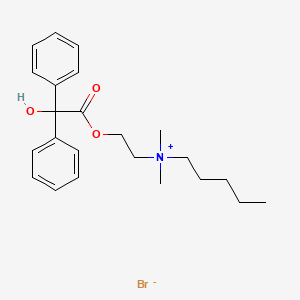


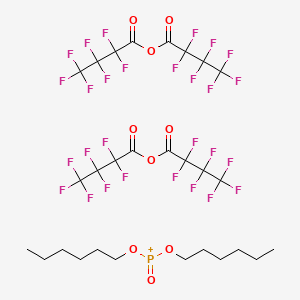
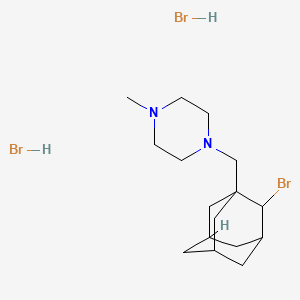
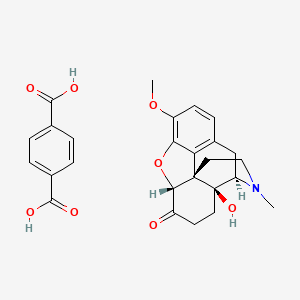
![Sodium 6-amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonate](/img/structure/B13757697.png)
